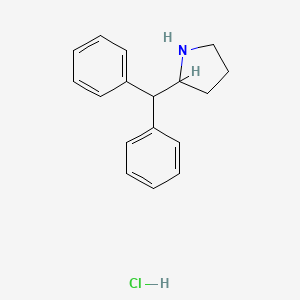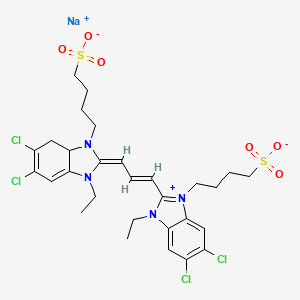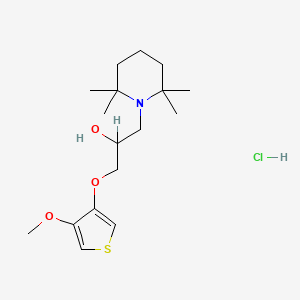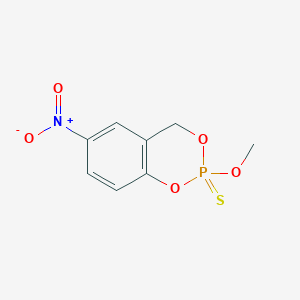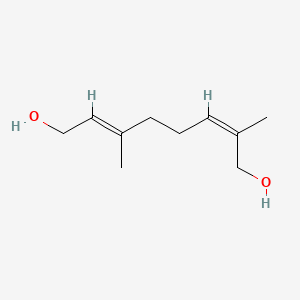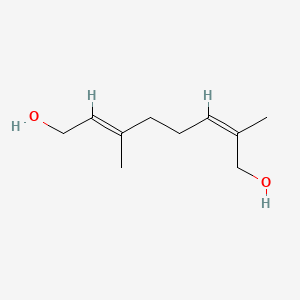
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)-, also known as (E,E)-2,6-dimethyl-2,6-octadiene-1,8-diol, is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.249 g/mol . This compound is characterized by its two hydroxyl groups and a conjugated diene system, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2,6-octadiene-1,8-diol can be achieved through several chemical routes. One common method involves the reaction of geraniol with appropriate reagents to introduce the hydroxyl groups at the desired positions. The reaction conditions typically include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,6-Dimethyl-2,6-octadiene-1,8-diol may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-2,6-octadiene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds in the diene system can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as tosyl chloride (TsCl) and sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the double bonds can produce saturated alcohols .
Applications De Recherche Scientifique
2,6-Dimethyl-2,6-octadiene-1,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-2,6-octadiene-1,8-diol involves its interaction with molecular targets through its hydroxyl groups and diene system. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E,E)-2,6-Dimethyl-2,7-octadiene-1,6-diol
- (Z)-8-Hydroxygeraniol
- (2E,6Z)-3,7-Dimethyl-2,6-octadiene-1,8-diol
- 3,7-Dimethyl-2(Z),6(E)-octadiene-1,8-diol
Uniqueness
2,6-Dimethyl-2,6-octadiene-1,8-diol is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
26488-98-2 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(2Z,6E)-2,6-dimethylocta-2,6-diene-1,8-diol |
InChI |
InChI=1S/C10H18O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-6,11-12H,3-4,7-8H2,1-2H3/b9-6+,10-5- |
Clé InChI |
PREUOUJFXMCMSJ-KWNZIKDBSA-N |
SMILES isomérique |
C/C(=C\CO)/CC/C=C(/C)\CO |
SMILES canonique |
CC(=CCO)CCC=C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






